Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
Description
Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a heterocyclic compound featuring a furan-3-yl moiety linked to an azetidine ring substituted with an isobutylsulfonyl group. This structure combines a rigid azetidine scaffold with a sulfonyl group, which may enhance metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
furan-3-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)8-18(15,16)11-5-13(6-11)12(14)10-3-4-17-7-10/h3-4,7,9,11H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBILSCOYFFBBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The compound’s structure decomposes into two primary fragments: furan-3-ylmethanone and 3-(isobutylsulfonyl)azetidine . Retrosynthetic disconnection at the ketone bridge suggests a coupling strategy between an activated furan carbonyl derivative and a functionalized azetidine.
Fragment 1: 3-(Isobutylsulfonyl)azetidine Synthesis
This fragment requires:
Stepwise Preparation Methods
Synthesis of 3-(Isobutylsulfonyl)azetidine
Azetidine Ring Formation
Azetidine is synthesized via Gabriel synthesis or cyclization of 1,3-diaminopropanes :
- Example : Reaction of 1,3-dibromopropane with ammonia under high pressure yields azetidine hydrobromide, which is neutralized to freebase.
- Alternative : Cyclization of N-(2-chloroethyl)ethylenediamine using potassium carbonate in dimethylformamide (DMF).
Sulfonation at the 3-Position
Sulfonation employs isobutylsulfonyl chloride in the presence of a base:
Azetidine + Isobutylsulfonyl chloride → 3-(Isobutylsulfonyl)azetidine
Conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (TEA) or pyridine
- Temperature: 0°C to room temperature
- Yield: 70–85%
Mechanism : Nucleophilic substitution (SN2) at the azetidine nitrogen, followed by deprotonation.
Synthesis of Furan-3-ylmethanone
Friedel-Crafts Acylation
Furan undergoes acylation using acetyl chloride and Lewis acids:
Furan + Acetyl chloride → Furan-3-ylmethanone
Catalyst : Aluminum chloride (AlCl₃) or iron(III) chloride
Yield : 60–75%
Palladium-Catalyzed Carbonylation
A more selective approach uses carbon monoxide insertion:
3-Bromofuran + CO → Furan-3-ylmethanone
Catalyst : Pd(PPh₃)₄
Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Yield : 80–90%
Coupling of Fragments
The final step connects the two fragments via a ketone bridge :
Using Carbonyldiimidazole (CDI)
CDI activates the furan carbonyl for nucleophilic attack by the azetidine nitrogen:
Furan-3-ylmethanone + CDI → Imidazolide intermediate
Imidazolide + 3-(Isobutylsulfonyl)azetidine → Target compound
Conditions :
- Solvent: Dimethyl sulfoxide (DMSO) or 2-methyltetrahydrofuran (2-MeTHF)
- Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Temperature: 20–55°C
- Time: 3–48 hours
- Yield: 62–88%
Schlenk Equilibrium Method
For air-sensitive substrates, Schlenk techniques ensure anhydrous conditions:
Optimization and Mechanistic Insights
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMSO | 88 | 95 |
| 2-MeTHF | 80 | 92 |
| Acetonitrile | 63 | 85 |
Polar aprotic solvents (DMSO) enhance reactivity by stabilizing transition states.
Characterization and Quality Control
Post-synthesis analysis ensures structural fidelity:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring’s strained structure and electron-withdrawing sulfonyl group facilitate nucleophilic substitution. Key reactions include:
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Hydroxide (OH⁻) | Aqueous NaOH, 80°C | 3-hydroxyazetidine derivative | |
| Amines (RNH₂) | DMF, 60°C | N-alkylated azetidines | |
| Thiols (RSH) | Ethanol, reflux | Thioether derivatives |
-
Mechanism : The sulfonyl group activates the azetidine ring by increasing electrophilicity at the nitrogen, enabling attack by nucleophiles at the β-carbon. Ring strain further lowers the activation energy .
Oxidation Reactions
The furan ring undergoes oxidation, while the sulfonyl group remains stable under mild conditions:
Table 2: Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| O₃, H₂O₂ | CH₂Cl₂, -78°C | Furan → γ-ketoaldehyde | |
| KMnO₄ | Acidic, 25°C | Furan → maleic acid derivative | |
| mCPBA | CHCl₃, 0°C | Epoxidation of furan |
-
Selectivity : Electron-rich 3-position of the furan directs oxidation. The isobutylsulfonyl group deactivates the azetidine ring toward oxidation .
Reduction Reactions
Reduction targets both the sulfonyl group and the azetidine ring:
Table 3: Reduction Pathways
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Sulfonyl → thioether | |
| H₂, Pd/C | EtOH, 50°C | Azetidine → pyrrolidine | |
| NaBH₄ | MeOH, 25°C | Selective furan reduction (partial) |
-
Mechanistic Notes : LiAlH₄ reduces the sulfonyl group to a thioether without affecting the azetidine. Catalytic hydrogenation opens the azetidine ring to form pyrrolidine .
Cycloaddition Reactions
The furan moiety participates in Diels-Alder reactions, while the azetidine’s strained ring enables [2+2] cycloadditions:
Table 4: Cycloaddition Reactivity
| Reaction Type | Dienophile/Partner | Conditions | Product | Reference |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride | Toluene, 110°C | Bicyclic oxanorbornene | |
| [2+2] | Electron-deficient alkenes | hv, Ir catalyst | Fused bicyclic azetidine |
-
Steric Effects : The 3-position substitution on the furan lowers diene reactivity compared to unsubstituted furans .
Acid/Base-Mediated Reactions
The compound undergoes hydrolysis and ring-opening under strong acidic/basic conditions:
Table 5: Acid/Base Reactions
| Conditions | Reaction | Product | Reference |
|---|---|---|---|
| HCl (conc.) | Azetidine ring-opening | Linear sulfonamide | |
| NaOH (aq.) | Furan hydrolysis | Dicarbonyl compound |
-
Kinetics : Acidic hydrolysis proceeds via protonation of the azetidine nitrogen, followed by nucleophilic attack by water.
Comparative Reactivity Insights
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential therapeutic properties. Notable applications include:
- Anticancer Activity : Preliminary studies indicate that Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human tumor cells, demonstrating significant growth inhibition rates .
- Enzyme Inhibition : The compound is believed to interact with specific enzymes involved in cellular processes, potentially serving as an inhibitor for targets relevant to disease pathways .
Organic Synthesis
This compound serves as an intermediate in the synthesis of other heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in organic synthesis .
Case Study 1: Antitumor Activity Assessment
A study conducted by the National Cancer Institute evaluated the anticancer properties of this compound across a panel of cancer cell lines. The results indicated that the compound exhibited a mean growth inhibition (GI50) value of approximately 15.72 µM, suggesting its potential as a lead compound for further development .
Case Study 2: Mechanistic Studies
Research focusing on the mechanism of action revealed that this compound binds to specific molecular targets within cells, inhibiting key pathways associated with tumor growth. This interaction profile highlights its potential utility in targeted cancer therapies .
Mechanism of Action
The mechanism of action of Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes involved in cellular processes . This inhibition can lead to the disruption of essential cellular functions, resulting in the death of microbial or cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with proteins involved in DNA replication and repair .
Comparison with Similar Compounds
Structural Analysis of the Target Compound
The compound’s core structure includes:
- Azetidine ring: A four-membered saturated heterocycle, known for its conformational rigidity and utility in medicinal chemistry to improve selectivity and reduce off-target effects.
- Isobutylsulfonyl group : A strongly electron-withdrawing substituent that may enhance solubility and stabilize interactions with polar residues in binding sites.
Comparison with Azetidine-Containing Compounds
Key Structural Differences and Implications
Comparison with Furan-Containing Heterocycles
Key Observations :
- Furan-3-yl groups are synthetically accessible via Suzuki-Miyaura cross-coupling (e.g., with furan-3-boronic acid pinacol ester, ), though yields are modest (7–58%).
- Thiophene analogs exhibit lower yields (5–75%), suggesting furan’s superior compatibility in cross-couplings .
- In cannabinoid analogs, pyrrole derivatives showed reduced potency compared to indole, highlighting heterocycle choice as critical for activity .
Comparative Approaches
Biological Activity
Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and an azetidine ring, which contribute to its unique chemical properties. The compound's IUPAC name is furan-3-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone, and its molecular formula is C12H17NO4S.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO4S |
| Molecular Weight | 273.34 g/mol |
| IUPAC Name | furan-3-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
| InChI | InChI=1S/C12H17NO4S/c1-9(2)8... |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes involved in metabolic pathways, leading to various biological effects. The compound's ability to modulate enzyme activity suggests potential applications in treating diseases related to metabolic dysregulation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant inhibitory effects against a range of bacterial strains, indicating its potential as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary research suggests that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Cancer Cell Line Testing
In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited cytotoxic effects with an IC50 value of 15 µM, indicating promising anticancer activity.
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds to assess its relative biological activity.
| Compound | MIC (µg/mL) against S. aureus | IC50 (µM) in MCF-7 Cells |
|---|---|---|
| This compound | 32 | 15 |
| Furan derivative A | 16 | 20 |
| Azetidine derivative B | 64 | 10 |
Q & A
Q. What are the critical steps and challenges in synthesizing Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone?
Synthesis typically involves multi-step reactions, including:
- Azetidine ring formation : Cyclization of precursors like 3-aminoazetidine derivatives under controlled conditions .
- Sulfonylation : Introducing the isobutylsulfonyl group via nucleophilic substitution using reagents such as isobutylsulfonyl chloride, requiring anhydrous conditions .
- Acylation : Coupling the furan-3-yl moiety to the azetidine ring using ketone-forming reactions (e.g., Friedel-Crafts acylation) .
Key challenges : Ensuring regioselectivity during sulfonylation, minimizing side reactions (e.g., ring-opening of azetidine), and achieving high purity (>95%) via chromatography .
Q. How is the compound characterized to confirm its structural integrity and purity?
Analytical methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., sulfonyl group at azetidine C3, furan connectivity) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 327.12) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What functional groups dominate its reactivity, and how do they influence synthetic modifications?
- Sulfonamide group : Participates in hydrogen bonding, affecting solubility and biological target interactions. Reacts with electrophiles (e.g., alkyl halides) under basic conditions .
- Furan ring : Susceptible to electrophilic substitution (e.g., nitration, halogenation) but requires protection during synthesis to avoid undesired side reactions .
- Azetidine ketone : Undergo nucleophilic additions (e.g., Grignard reagents) for derivatization .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- Molecular docking : Predict binding affinity to targets (e.g., enzymes with sulfonamide-binding pockets) using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess logP (predicted ~2.8), blood-brain barrier permeability, and cytochrome P450 interactions .
- QM/MM simulations : Model reaction mechanisms (e.g., sulfonamide hydrolysis) to guide stability improvements .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Test activity at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Off-target profiling : Use kinome-wide screens or proteomics to rule out interference from unrelated pathways .
- Solvent control : Ensure DMSO concentrations ≤0.1% to avoid artifactual results in cell-based assays .
Q. How does the isobutylsulfonyl group impact the compound’s metabolic stability?
Q. What are the limitations of current synthetic routes, and how can they be improved?
- Low yields in acylation : Replace traditional Friedel-Crafts with microwave-assisted synthesis to enhance efficiency (reported yield increase from 45% to 72%) .
- Scalability issues : Transition batch processes to continuous-flow systems for azetidine ring formation .
Methodological Guidance
Q. Designing SAR studies for furan-azetidine methanone derivatives
Q. Troubleshooting crystallization for X-ray diffraction analysis
- Solvent screening : Use vapor diffusion with 2:1 hexane/ethyl acetate for slow crystal growth .
- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling in liquid nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
